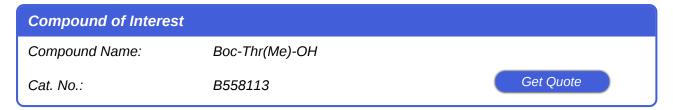


In-Depth Technical Guide to the Physicochemical Properties of Boc-Thr(Me)-OH

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Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the physicochemical properties of N-α-tert-Butoxycarbonyl-O-methyl-L-threonine (**Boc-Thr(Me)-OH**). It is designed to be a core resource, providing essential data, detailed experimental protocols, and logical workflows to support its application in peptide synthesis and broader drug development endeavors.

Core Physicochemical Data

Boc-Thr(Me)-OH is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α -amino group, while the methyl ether safeguards the side-chain hydroxyl group of threonine. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide chain elongation.[1]

Table 1: Physicochemical Properties of Boc-Thr(Me)-OH



Property	Value	Reference(s)
IUPAC Name	(2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid	
Synonyms	Boc-L-Thr(Me)-OH, N-Boc-O-methyl-L-threonine	[1]
CAS Number	48068-25-3	[1]
Molecular Formula	C10H19NO5	[1]
Molecular Weight	233.26 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	Data not available	
Boiling Point	362.1 ± 37.0 °C (Predicted)	[1]
Density	1.123 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in common organic solvents like DMSO and DMF.	
Optical Rotation	Data not available	
Storage	2-8°C	[1]

Note: Experimentally determined melting point and specific optical rotation data for **Boc-Thr(Me)-OH** are not readily available in published literature. For the related compound Boc-Thr-OH, a melting point of 80-82 °C and a specific rotation of $[\alpha]^{20}/D$ -8.5±1°, c = 1% in acetic acid has been reported.[2]

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental for the structural verification and purity assessment of **Boc-Thr(Me)-OH**.

Table 2: 1H NMR Spectroscopic Data for Boc-Thr(Me)-OH



Chemical Shift (δ) ppm	Assignment	Multiplicity	Integration	Reference(s)
10.40-10.60	СООН	Broad Singlet	1H	[1]
5.28	NH	Doublet	1H	[1]
4.38	α-СН	Doublet	1H	[1]
3.98	β-СН	Broad Doublet	1H	[1]
3.28	OCH ₃	Singlet	3H	[1]
1.45	С(СН3)3	Singlet	9H	[1]
1.22	у-СН₃	Doublet	3H	[1]

Spectrum acquired in CDCl₃ at 400 MHz.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of **Boc-Thr(Me)-OH**. These are generalized procedures for this class of compounds and may be optimized based on specific laboratory conditions.

Synthesis of Boc-Thr(Me)-OH

This protocol outlines the N-Boc protection of O-methyl-L-threonine.[1]

Materials:

- O-Methyl-L-threonine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Deionized water



- 1 M Potassium bisulfate (KHSO₄) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Heptane

Procedure:

- In a round-bottom flask, dissolve O-Methyl-L-threonine (1.0 eq) in a 1:1 mixture of THF and water.
- Cool the solution to 0°C using an ice bath.
- To the cooled solution, add NaHCO₃ (3.0 eq) followed by the portion-wise addition of Boc₂O (1.5 eq).
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
- After the reaction is complete, carefully adjust the pH to ~4 by adding 1 M KHSO₄ solution.
- Transfer the mixture to a separatory funnel and extract the product with EtOAc (3 x volume of the aqueous phase).
- Combine the organic layers and dry over anhydrous Na₂SO₄.
- Filter and concentrate the solution under reduced pressure to obtain a crude residue.
- Triturate the residue with heptane to afford Boc-Thr(Me)-OH as a white solid.

Characterization Protocols

- Sample Preparation: Accurately weigh 5-10 mg of the synthesized Boc-Thr(Me)-OH and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,



and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and longer relaxation times of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Sample Preparation: Prepare the solid sample for analysis. This can be done by creating a
 KBr pellet, or more conveniently, by using an FT-IR spectrometer equipped with an
 Attenuated Total Reflectance (ATR) accessory.
- Background Collection: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Sample Analysis: Place a small amount of the **Boc-Thr(Me)-OH** powder onto the ATR crystal or in the sample holder and collect the spectrum over a range of 4000 to 400 cm⁻¹.
- Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands, such as the broad O-H stretch of the carboxylic acid, the C=O stretches of the carbamate and carboxylic acid, and the N-H bend.
- Sample Preparation: Prepare a stock solution of **Boc-Thr(Me)-OH** in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 μg/mL.
- Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system.
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire data in both positive and negative ion modes to observe protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) molecular ions.
- Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the observed molecular ions.

Mandatory Visualizations



The following diagrams, generated using the DOT language, illustrate key workflows involving **Boc-Thr(Me)-OH**.



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Caption: A streamlined workflow for the synthesis of Boc-Thr(Me)-OH.



Single Coupling Cycle 1. Boc Deprotection (TFA in DCM) 2. Neutralization (DIEA in DMF) 3. Coupling of Boc-Thr(Me)-OH (e.g., HBTU/HOBt) 4. Wash (DMF, DCM) After final coupling Repeat for next amino acid Cleavage from Resin Resin-Bound Peptide (e.g., HF) (N-terminal Boc) Final Peptide

Incorporation of Boc-Thr(Me)-OH in Boc-SPPS

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Caption: A logical workflow for the incorporation of **Boc-Thr(Me)-OH** into a growing peptide chain via Boc-SPPS.

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